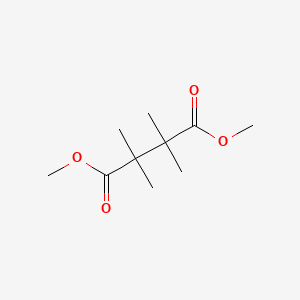
Dimethyl tetramethylsuccinate
Cat. No. B3048478
Key on ui cas rn:
17072-58-1
M. Wt: 202.25 g/mol
InChI Key: JMAVQGUNDSXRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04473686
Procedure details


Preparation of the polybutadiene dicarboxylic acid dimethyl ester used in Examples 1 to 6 and in Comparison Examples II and III is carried out by the bulk polymerisation of butadiene, for which purpose 325 g of 1,3-butadiene are added under nitrogen to quantities of 55 g, 39 g, 21 g and 7 g of azo-bis-isobutyric acid methyl ester. The reaction mixture is stirred for 14 to 16 hours at 80° C., the polymerisation reaction taking place under the natural pressure of the system (around 12 bars). Thereafter the excess butadiene is distilled off. Residual butadiene and tetramethyl succinic acid dimethyl ester, formed as a secondary product, are removed over a period of 6 hours at 0.1 mbar in a rotary evaporator (bath temperature 90° C.), leaving 174 g, 140 g, 95 g and 40 g, respectively, of a crystal-clear liquid having an Mn of 800 (as determined by vapour pressure osmosis) and containing 78 mole percent of 1,4-bonds; Mn 1000 and containing 79 mole percent of 1,4-bonds; Mn 1300 and containing 80 mole percent of 1,4-bonds; Mn 6000 and containing 82 mole percent of 1,4-bonds.
[Compound]
Name
polybutadiene dicarboxylic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
azo-bis-isobutyric acid methyl ester
Quantity
7 g
Type
reactant
Reaction Step Four

Name

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH3:5][O:6][C:7](=[O:19])[C:8](N=NC(C)(C)C(O)=O)([CH3:10])[CH3:9]>>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH3:5][O:6][C:7](=[O:19])[C:3]([CH3:2])([CH3:4])[C:8]([CH3:9])([CH3:10])[C:7]([O:6][CH3:5])=[O:19]
|
Inputs


Step One
[Compound]
|
Name
|
polybutadiene dicarboxylic acid dimethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
III
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
|
Name
|
|
|
Quantity
|
325 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
Step Four
|
Name
|
azo-bis-isobutyric acid methyl ester
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C)(C)N=NC(C(=O)O)(C)C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 14 to 16 hours at 80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the polymerisation reaction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thereafter the excess butadiene is distilled off
|
Outcomes


Product
Details
Reaction Time |
15 (± 1) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CC=C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(C(C(=O)OC)(C)C)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
